benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes three chiral centers, making it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the final product. This can involve the use of chiral catalysts or chiral starting materials. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of industrial-scale reactors are often employed. Additionally, purification methods such as crystallization, distillation, and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and amino alcohols, such as:
- Benzyl (3R,4R,5S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4,5-dimethylpiperidine-1-carboxylate
- Dapagliflozin metabolites like benzylic hydroxy dapagliflozin .
Uniqueness
What sets benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate apart is its specific stereochemistry and the presence of both amino and hydroxy functional groups. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-10-7-16(8-12(15)13(10)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9,15H2,1H3/t10-,12+,13+/m0/s1 |
InChI Key |
PQPOGBOMGAEVRD-CYZMBNFOSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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